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molecular formula C8H6BrN B116670 6-Bromoindole CAS No. 52415-29-9

6-Bromoindole

Cat. No. B116670
M. Wt: 196.04 g/mol
InChI Key: MAWGHOPSCKCTPA-UHFFFAOYSA-N
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Patent
US05310901

Procedure details

To a solution of 4-bromo-2-nitrotoluene (4.3 g., 20 mmol.) in DMF (40 mL.) was added DMF dimethylacetal (7.15 g., 60 mmol.) and pyrrolidine (1.4 g., 20 mmol.). The solution was heated to 110° C. for 4 hr. then cooled to rt. and diluted with ethyl ether. The mixture was washed 3×with water, dried with Na2SO4, filtered and the solvent evaporated. The residue was dissolved in 80% aqueous acetic acid (125 mL.) and heated to 75° C. Zinc dust (9.75 g., 150 mmol.) was added gradually over 20 min. The reaction mixture was heated to 85° C. for 2 hr. then cooled to ~35° C. and filtered to remove unreacted zinc. The filtrate was diluted with ethyl ether, washed 3×with water then with saturated aqueous NaHCO3. The solution was dried with Na2SO4, filtered and concentrated in vacuo to ~30 mL. then diluted with hexanes and filtered. The filtrate was concentrated to an off-white solid which was dissolved in hexane, filtered, and concentrated to give 1.65 g. of the title compound as a light green solid.
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF dimethylacetal
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
9.75 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.N1CCC[CH2:13]1>CN(C=O)C.C(OCC)C.[Zn]>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:8]=[CH:13][NH:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
DMF dimethylacetal
Quantity
7.15 g
Type
reactant
Smiles
Name
Quantity
1.4 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
9.75 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to rt
WASH
Type
WASH
Details
The mixture was washed 3×with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 80% aqueous acetic acid (125 mL.)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 75° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 85° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ~35° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove unreacted zinc
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl ether
WASH
Type
WASH
Details
washed 3×with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to ~30 mL
ADDITION
Type
ADDITION
Details
then diluted with hexanes
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an off-white solid which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in hexane
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 1.65 g

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=CNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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